molecular formula C17H19NO2 B1531135 2-(4-Butoxybenzoyl)-3-methylpyridine CAS No. 1187164-44-8

2-(4-Butoxybenzoyl)-3-methylpyridine

Cat. No.: B1531135
CAS No.: 1187164-44-8
M. Wt: 269.34 g/mol
InChI Key: DNMRRFHLHZIENW-UHFFFAOYSA-N
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Description

2-(4-Butoxybenzoyl)-3-methylpyridine is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrospray Mass Spectrometry for Derivatized Compounds

A study by Harvey (2000) explores the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus with various compounds, including derivatives similar to 2-(4-Butoxybenzoyl)-3-methylpyridine. This research demonstrates the utility of derivatization in enhancing mass spectrometric analysis, potentially applicable to the study of complex chemical structures like this compound for detailed molecular characterization (Harvey, 2000).

Coordination Polymers with Pyridine Derivatives

Pedireddi and Varughese (2004) discuss the synthesis and structural analysis of coordination polymers involving cobalt complexes with pyridine derivatives, highlighting the solvent-dependent self-assembly processes. This study underlines the importance of pyridine derivatives in designing coordination polymers with potential applications in materials science, which could be relevant for compounds like this compound in developing new materials with specific properties (Pedireddi & Varughese, 2004).

Synthesis of Heterocyclic Compounds

Bagdi et al. (2015) review the synthesis of imidazo[1,2-a]pyridines, highlighting methods such as condensation and multicomponent reactions. This review may provide insights into synthetic strategies that could be adapted for synthesizing this compound and exploring its applications in medicinal chemistry and material science (Bagdi et al., 2015).

Antioxidant Activity of Novel Derivatives

Yüksek et al. (2015) investigated the synthesis, in vitro antioxidant activity, and physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Although not directly related to this compound, this research indicates the potential for similar compounds to possess significant biological activities, suggesting an area of exploration for the compound (Yüksek et al., 2015).

Electrocatalysis of CO2 Reduction

A study by Begum and Pickup (2007) on the electrocatalysis of CO2 reduction by ruthenium complexes with benzothiazole derivatives shows the relevance of pyridine and related compounds in catalysis. This suggests potential catalytic applications for this compound in environmental chemistry and green technology (Begum & Pickup, 2007).

Properties

IUPAC Name

(4-butoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-4-12-20-15-9-7-14(8-10-15)17(19)16-13(2)6-5-11-18-16/h5-11H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMRRFHLHZIENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.